molecular formula C12H15NO2S B13892116 3-Methyl-4-(thiomorpholin-4-yl)benzoicacid CAS No. 1341783-77-4

3-Methyl-4-(thiomorpholin-4-yl)benzoicacid

Cat. No.: B13892116
CAS No.: 1341783-77-4
M. Wt: 237.32 g/mol
InChI Key: GHSPDGBFXVFFCZ-UHFFFAOYSA-N
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Description

3-Methyl-4-(thiomorpholin-4-yl)benzoicacid is an organic compound with the molecular formula C12H15NO2S It is a derivative of benzoic acid, featuring a thiomorpholine ring attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(thiomorpholin-4-yl)benzoicacid typically involves the reaction of 3-methylbenzoic acid with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and batch processing. These methods ensure consistent quality and yield, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(thiomorpholin-4-yl)benzoicacid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

3-Methyl-4-(thiomorpholin-4-yl)benzoicacid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(thiomorpholin-4-yl)benzoicacid involves its interaction with specific molecular targets. The thiomorpholine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-(thiomorpholin-4-yl)benzoicacid is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical properties .

Properties

CAS No.

1341783-77-4

Molecular Formula

C12H15NO2S

Molecular Weight

237.32 g/mol

IUPAC Name

3-methyl-4-thiomorpholin-4-ylbenzoic acid

InChI

InChI=1S/C12H15NO2S/c1-9-8-10(12(14)15)2-3-11(9)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15)

InChI Key

GHSPDGBFXVFFCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)N2CCSCC2

Origin of Product

United States

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